Welcome to the BenchChem Online Store!
molecular formula C12H22N2O5 B8320815 (S)-N-BOC-2-(METHOXY(METHYL)CARBAMOYL)MORPHOLINE CAS No. 868689-64-9

(S)-N-BOC-2-(METHOXY(METHYL)CARBAMOYL)MORPHOLINE

Cat. No. B8320815
M. Wt: 274.31 g/mol
InChI Key: KLTDXKJVANISAN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08455521B2

Procedure details

To a stirred solution of (±)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.51 g, 6.53 mmol), N,O-dimethylhydroxylamine hydrochloride (0.83 g, 8.49 mmol) and i-Pr2NEt (3.1 mL, 17.6 mmol) in CH2Cl2 (30 mL) was added solid HATU (3.01 g, 7.85 mmol). The mixture was stirred at rt for 3 d, diluted with ether (175 mL), washed with 5% aq HCl (2×50 mL) and satd aq NaHCO3 (50 mL) and dried over MgSO4. Removal of the solvent left (±)-tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate (1.73 g, 96%) as an oil.
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step Two
Name
(±)-tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([C:14]([OH:16])=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl.[CH3:18][NH:19][O:20][CH3:21].CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>C(Cl)Cl.CCOCC>[CH3:21][O:20][N:19]([CH3:18])[C:14]([CH:10]1[O:11][CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7])[CH2:9]1)=[O:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(OCC1)C(=O)O
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.83 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
3.1 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3.01 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
175 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 3 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 5% aq HCl (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
WAIT
Type
WAIT
Details
left (±)-tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate (1.73 g, 96%) as an oil

Outcomes

Product
Details
Reaction Time
3 d
Name
(±)-tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate
Type
Smiles
CON(C(=O)C1CN(CCO1)C(=O)OC(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08455521B2

Procedure details

To a stirred solution of (±)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.51 g, 6.53 mmol), N,O-dimethylhydroxylamine hydrochloride (0.83 g, 8.49 mmol) and i-Pr2NEt (3.1 mL, 17.6 mmol) in CH2Cl2 (30 mL) was added solid HATU (3.01 g, 7.85 mmol). The mixture was stirred at rt for 3 d, diluted with ether (175 mL), washed with 5% aq HCl (2×50 mL) and satd aq NaHCO3 (50 mL) and dried over MgSO4. Removal of the solvent left (±)-tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate (1.73 g, 96%) as an oil.
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step Two
Name
(±)-tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([C:14]([OH:16])=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl.[CH3:18][NH:19][O:20][CH3:21].CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>C(Cl)Cl.CCOCC>[CH3:21][O:20][N:19]([CH3:18])[C:14]([CH:10]1[O:11][CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7])[CH2:9]1)=[O:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(OCC1)C(=O)O
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.83 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
3.1 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3.01 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
175 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 3 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 5% aq HCl (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
WAIT
Type
WAIT
Details
left (±)-tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate (1.73 g, 96%) as an oil

Outcomes

Product
Details
Reaction Time
3 d
Name
(±)-tert-butyl 2-(methoxy(methyl)carbamoyl)morpholine-4-carboxylate
Type
Smiles
CON(C(=O)C1CN(CCO1)C(=O)OC(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.